molecular formula C19H19NO3 B2877946 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione CAS No. 620932-43-6

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione

Cat. No. B2877946
CAS RN: 620932-43-6
M. Wt: 309.365
InChI Key: RSGPKVLSRLPEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular structure of “7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione” is complex, with a molecular formula of C20H21NO4 . It’s important to note that the structure of indole derivatives can significantly impact their biological activity .

Scientific Research Applications

Synthesis of Novel Derivatives

Research into the chemical properties of compounds related to 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione has led to the synthesis of novel derivatives with potential applications in drug development and other areas of chemistry. For example, the synthesis of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which are related to the saframycins, demonstrates the compound's utility as an intermediate for generating complex molecules with potential biological activity (Saito et al., 1997).

Electrochemical Oxidation Studies

Electrochemical oxidation studies on related compounds have shown the potential for creating phenanthropyrrolidines, which could have implications for the synthesis of novel organic compounds with unique structures and properties (Bird et al., 1986).

Prodrug Development for Targeting Hypoxic Tissues

Research into regioisomeric derivatives of indolequinones, which share a core structure with 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione, has led to insights into the development of prodrugs targeting hypoxic tissues. These findings could influence the design of cancer therapies by providing a method to selectively activate drugs in tumor environments (Jaffar et al., 1999).

Synthesis of Spiroindoline Derivatives

The compound's structural motif has been used to synthesize spiroindoline derivatives incorporated with pyrazoloheterocycles, showing its versatility in creating compounds that could have pharmacological applications (Al-Thebeiti & El-zohry, 1995).

Cholinesterase and Monoamine Oxidase Dual Inhibition

Studies have identified derivatives as potential cholinesterase and monoamine oxidase inhibitors, suggesting applications in the treatment of neurodegenerative diseases. This research demonstrates the therapeutic potential of compounds structurally related to 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione (Bautista-Aguilera et al., 2014).

Organic Synthesis and Biological Modulation

Isatins, including compounds with similar structures, are crucial for synthesizing a wide variety of heterocyclic compounds and have applications in drug synthesis. Their presence in mammalian tissue and role in modulating biochemical processes further highlight their significance in both chemistry and biology (Garden & Pinto, 2001).

properties

IUPAC Name

7-methyl-1-[(4-propoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-11-23-15-9-7-14(8-10-15)12-20-17-13(2)5-4-6-16(17)18(21)19(20)22/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGPKVLSRLPEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione

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